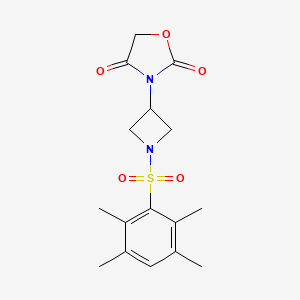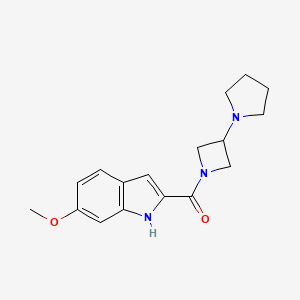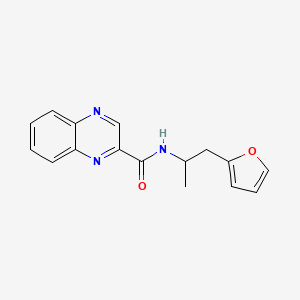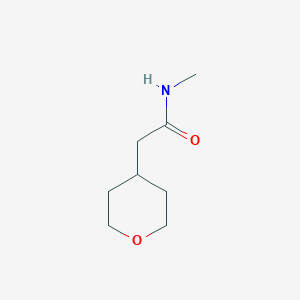![molecular formula C22H24N2O5S B2550593 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide CAS No. 1115979-54-8](/img/structure/B2550593.png)
2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of sulfoxides and the use of menthyl sulfinate as a chiral auxiliary to induce enantiomeric purity in the final product. For example, the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate is reported, which reacts with organomagnesium compounds to yield sulfoxides with high enantiomeric purity . Although the target molecule does not directly contain a sulfoxide group, the methods used for synthesizing sulfoxide derivatives could be adapted for the synthesis of the benzenesulfonyl group present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been determined by X-ray crystallography, revealing specific conformational details such as interplanar angles between amide groups . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets. The target compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups, which would influence its chemical behavior and potential biological activity.
Chemical Reactions Analysis
The chemical reactions of related compounds involve the addition of lithiated intermediates to other heterocyclic structures to yield products with high diastereoselectivity . This suggests that the target compound could also be synthesized through similar reactions involving the addition of nucleophiles to electrophilic centers, potentially under the influence of chiral auxiliaries to control the stereochemistry of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by the presence of amide groups and their conformational arrangement. For instance, the crystal structure analysis reveals the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, which contribute to the compound's stability and solid-state packing . The target compound's properties would similarly be affected by its functional groups and molecular conformation, which could be studied through crystallography and spectroscopic methods to determine its hydrogen bonding patterns and overall stability.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into the compound 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide and its derivatives has shown a variety of synthesis methods and structural analyses aimed at understanding its chemical properties and potential applications. For instance, studies have explored the synthesis of various glycosides and the structural aspects of amide-containing isoquinoline derivatives. These investigations provide insights into the compound's reactivity and potential for forming inclusion compounds, which could be relevant for the development of new materials or pharmaceuticals (Jeanloz, Walker, & Sinaỹ, 1968); (Karmakar, Sarma, & Baruah, 2007).
Cyclization Reactions and Anticancer Activity
Further, research into cyclization reactions of nitroacetamide derivatives with a tethered phenyl ring has highlighted novel routes to benzofused lactams, which may have implications in drug development and synthetic organic chemistry. Additionally, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been explored for their potential as anticancer agents, suggesting a role for these compounds in the development of new therapeutic agents (Fante, Soro, Siaka, Marrot, & Coustard, 2014); (Redda, Gangapuram, & Ardley, 2010).
Chemical Properties and Molecular Docking
The chemical properties and potential biological activity of derivatives have also been a focus, with studies on benzocarbazoloquinones and quinazolinone derivatives. These works involve oxidative cyclization and antimicrobial activity assessments, respectively, providing a basis for further pharmaceutical research and development. Molecular docking studies of these compounds have been conducted to understand their interaction with biological targets, which is crucial for drug design and discovery processes (Rajeswaran & Srinivasan, 1994); (Habib, Hassan, & El‐Mekabaty, 2013).
Enzyme Inhibitory Activities and Synthetic Approaches
Research has also focused on the synthesis and enzyme inhibitory activities of novel 3,4,5-trisubstituted-1,2,4-triazole analogues, indicating the potential of these compounds in addressing diseases through enzyme inhibition. The exploration of both conventional and microwave-assisted synthesis methods offers insights into efficient synthetic routes for these compounds, which is valuable for accelerating the discovery and development of new drugs (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-16-9-10-19-17(13-16)14-20(30(27,28)18-7-4-3-5-8-18)22(26)24(19)15-21(25)23-11-6-12-29-2/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRABZQTISOJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)



![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)



![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)

